molecular formula C17H28N2O3S B2555796 2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide CAS No. 446028-85-9

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

Cat. No.: B2555796
CAS No.: 446028-85-9
M. Wt: 340.48
InChI Key: QIPXDNBRUUTWRN-UHFFFAOYSA-N
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Description

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is a complex organic compound with a unique structure that includes a benzenesulfonamide group, a methoxy group, and a tetramethylpiperidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzenesulfonamide Core: The initial step involves the sulfonation of a benzene derivative to form the benzenesulfonamide core. This is typically achieved by reacting the benzene derivative with sulfuric acid or chlorosulfonic acid under controlled conditions.

    Introduction of the Methoxy Group: The methoxy group is introduced through a methylation reaction, often using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

    Attachment of the Tetramethylpiperidinyl Group: The final step involves the attachment of the tetramethylpiperidinyl group. This is usually done through a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzenesulfonamide intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidative conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reductive conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted sulfonamides.

Scientific Research Applications

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

    2,2,6,6-tetramethylpiperidine: A related compound with similar structural features but lacking the benzenesulfonamide group.

    2-methoxy-4-methylphenol: Shares the methoxy and methyl groups but differs in the overall structure.

Uniqueness

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tetramethylpiperidinyl group enhances its stability and reactivity, making it a valuable compound in various applications.

Properties

IUPAC Name

2-methoxy-5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N2O3S/c1-12-7-8-14(22-6)15(9-12)23(20,21)18-13-10-16(2,3)19-17(4,5)11-13/h7-9,13,18-19H,10-11H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPXDNBRUUTWRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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